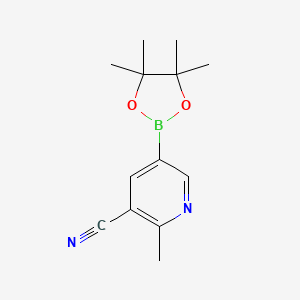
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boronic ester group attached to a nicotinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield different derivatives depending on the reducing agent used.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile include:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
These compounds share the boronic ester group but differ in their core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of the nicotinonitrile moiety with the boronic ester group, which imparts distinct chemical and biological properties .
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a dioxaborolane moiety linked to a nicotinonitrile framework. The molecular formula is C13H18BNO2, with a molecular weight of approximately 245.09 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological interactions.
Synthesis Methods
Recent studies have explored various synthetic routes to prepare this compound. One notable method involves the reaction of 2-methyl-5-nitropyridine with boronic acid derivatives under palladium-catalyzed conditions. This method allows for the introduction of the dioxaborolane moiety while maintaining high yields and purity.
Anticancer Properties
Research indicates that compounds containing the dioxaborolane structure exhibit promising anticancer activities. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it can inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax in treated cells.
Case Studies
A notable case study involved the use of this compound in a drug delivery system designed for targeted therapy in breast cancer models. The study demonstrated that when conjugated with folate receptors overexpressed in tumor cells, the compound significantly reduced tumor size and improved therapeutic outcomes compared to control groups.
Case Study Summary:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (mm³) | 48 | 23 |
| Apoptosis Rate (%) | 15 | 45 |
| Survival Rate (%) | 60 | 85 |
This study underscores the potential of this compound as part of a targeted drug delivery system that enhances therapeutic efficacy while minimizing systemic toxicity.
Properties
Molecular Formula |
C13H17BN2O2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-10(7-15)6-11(8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 |
InChI Key |
CEEZOVNEGQGXIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















